(2E)-3-{4-Methoxy-3-[(4-nitro-1H-pyrazol-1-yl)-methyl]phenyl}acrylic acid
Beschreibung
Historical Development of Pyrazole-Based Compounds
The foundational chemistry of pyrazole derivatives dates to 1883, when Ludwig Knorr first coined the term "pyrazole" during his investigations into antipyrine synthesis. Early synthetic routes, such as Hans von Pechmann’s 1898 method utilizing acetylene and diazomethane, established pyrazole as a versatile heterocyclic scaffold. The 20th century witnessed incremental advancements, with the Knoevenagel condensation emerging as a pivotal reaction for constructing pyrazole acrylic acid derivatives. For instance, Chaudhry et al. demonstrated the efficacy of this method in synthesizing pyrazole-4-carbaldehyde adducts with malonic acid, avoiding decarboxylation issues common in analogous systems.
Modern innovations have expanded the synthetic toolkit, enabling precise substitutions at the pyrazole N1 and C4 positions. These developments facilitated the incorporation of nitro groups and methoxy-phenyl units, as exemplified by the target compound’s synthesis via multi-step functionalization. Contemporary strategies often employ palladium-catalyzed cross-couplings and regioselective nitration to achieve the desired electronic and steric profiles.
Significance in Contemporary Research
(2E)-3-{4-Methoxy-3-[(4-nitro-1H-pyrazol-1-yl)-methyl]phenyl}acrylic acid occupies a unique niche due to three synergistic structural features:
- Nitro-pyrazole unit : Enhances electrophilicity for nucleophilic aromatic substitutions.
- Methoxy group : Modulates electronic effects through resonance donation while improving lipid solubility.
- α,β-Unsaturated acrylic acid : Enables Michael addition reactions and metal coordination via the carboxylate group.
Recent studies underscore its utility as a precursor in anticancer agent development. For example, pyrazole-acrylate hybrids demonstrate COX-2 inhibition (IC~50~ = 0.62–0.88 μM) and antiproliferative activity against HCT-116 colon carcinoma cells (IC~50~ = 1.51 μM). The target compound’s structural analogy to these bioactive molecules suggests untapped pharmacological potential warranting further investigation.
Molecular Architecture and Functional Group Analysis
The compound’s IUPAC designation, (E)-3-[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]prop-2-enoic acid, precisely encodes its stereoelectronic configuration:
Table 1: Key Structural Attributes
| Feature | Description | Role in Reactivity |
|---|---|---|
| Pyrazole ring | 1,2-Diazole with nitro group at C4 | Electrophilic substitution site |
| Methoxy-phenyl | Para-methoxy substituent on benzyl-linked aromatic ring | Electron donation via resonance |
| Acrylic acid | Trans-conjugated carboxylic acid (E-configuration) | Dienophile in cycloadditions |
| Benzyl spacer | Methyl bridge connecting pyrazole and phenyl rings | Conformational flexibility modulation |
X-ray crystallographic analyses of related compounds confirm planarity between the pyrazole and acrylic acid moieties, with C-N bond lengths averaging 1.33 Å. The E-configuration about the double bond minimizes steric clash between the carboxylate and methoxy groups, as evidenced by nuclear Overhauser effect spectroscopy (NOESY) studies.
Synthetic Accessibility :
The compound is typically synthesized through sequential:
- N-Alkylation of 4-nitro-1H-pyrazole with 3-bromomethyl-4-methoxybenzaldehyde
- Knoevenagel condensation with malonic acid under refluxing toluene
- Chromatographic purification to isolate the E-isomer
This modular approach achieves yields of 58–72% while maintaining regiochemical fidelity. Future directions may explore enzymatic resolutions or flow chemistry techniques to enhance stereocontrol and scalability.
Eigenschaften
IUPAC Name |
(E)-3-[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5/c1-22-13-4-2-10(3-5-14(18)19)6-11(13)8-16-9-12(7-15-16)17(20)21/h2-7,9H,8H2,1H3,(H,18,19)/b5-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUBWDYKUHBGMM-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)CN2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)CN2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(2E)-3-{4-Methoxy-3-[(4-nitro-1H-pyrazol-1-yl)-methyl]phenyl}acrylic acid is a compound that has garnered attention for its potential biological activities. Its unique structure, featuring both a methoxy group and a nitro-substituted pyrazole moiety, suggests possible interactions with biological systems that could lead to various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C14H13N3O5, with a molecular weight of 303.27 g/mol. The compound is characterized by the following structural features:
| Property | Value |
|---|---|
| IUPAC Name | (E)-3-[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]prop-2-enoic acid |
| Molecular Formula | C14H13N3O5 |
| Molecular Weight | 303.27 g/mol |
| Purity | ≥95% |
Antimicrobial Activity
Recent studies have indicated that compounds containing pyrazole and acrylic acid derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound were screened against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1 summarizes the antimicrobial activity of related compounds:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 10a (R1 = H) | E. coli | 15 |
| 10c (R1 = 4-F) | P. mirabilis | 18 |
| 10d (R1 = 4-OCH3) | S. aureus | 20 |
| 10e (R1 = 4-NO2) | B. subtilis | 17 |
These results suggest that modifications in the substituents can enhance the antimicrobial efficacy of the compounds.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been documented in various studies. For example, certain derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting a mechanism through which they may exert therapeutic effects in inflammatory diseases.
Anticancer Activity
In vitro studies have shown that compounds similar to this compound possess anticancer properties. The IC50 values for these compounds against cancer cell lines such as HCT116 and MCF7 have been reported to be significantly lower than those of standard chemotherapeutics, indicating their potential as novel anticancer agents.
Table 2 presents the IC50 values for some related compounds:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | HCT116 | 1.9 |
| Compound B | MCF7 | 2.3 |
| Doxorubicin | HCT116 | 3.23 |
The biological activity of this compound is likely mediated through multiple pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Cytokine Modulation : It may modulate the expression of cytokines involved in inflammatory responses.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, leading to apoptosis in cancer cells.
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in treating infections and cancer:
- Case Study on Antimicrobial Efficacy : A study involving a series of pyrazole derivatives demonstrated significant activity against Staphylococcus aureus, with one compound achieving a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Anticancer Research : In a preclinical trial, a derivative exhibited selective toxicity towards cancer cells while sparing normal cells, showcasing its potential for targeted therapy.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer properties. The presence of the nitro group in (2E)-3-{4-Methoxy-3-[(4-nitro-1H-pyrazol-1-yl)-methyl]phenyl}acrylic acid enhances its ability to interact with various biological targets, making it a potential candidate for cancer therapy.
Case Study : A study published in ScienceDirect highlighted the efficacy of heterocyclic compounds, including derivatives similar to this compound, in targeting multiple pathways involved in tumor growth and proliferation .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects due to the methoxy and nitro substituents, which can influence inflammatory pathways.
Research Findings : Investigations into related compounds have shown that modifications in the aromatic ring can lead to significant anti-inflammatory activity, possibly through inhibition of pro-inflammatory cytokines .
Polymer Chemistry
This compound can be utilized as a monomer in polymer synthesis. Its acrylic acid functionality allows for copolymerization with other monomers to create materials with tailored properties.
Data Table: Polymerization Characteristics
| Property | Value |
|---|---|
| Polymerization Method | Free Radical Polymerization |
| Glass Transition Temperature | Varies with composition |
| Solubility | Soluble in organic solvents |
Nanotechnology
The compound may serve as a precursor for synthesizing nanoparticles, particularly those aimed at drug delivery systems. Its ability to form stable complexes with metal ions can be exploited for developing targeted delivery mechanisms.
Application Example : Research on lipophilic metal complexes indicates that incorporating such compounds can enhance the solubility and bioavailability of therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Structural Modifications and Physicochemical Properties
The compound’s key structural variations and their impacts are compared below (Table 1):
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Nitro vs. Chloro Substitution : The 4-nitro group (target compound) confers strong electron-withdrawing effects, influencing reactivity and intermolecular interactions, while chloro substituents enhance lipophilicity .
- Positional Isomerism : The 3-nitro analog () may exhibit distinct electronic properties compared to the 4-nitro derivative, affecting binding affinity in biological systems.
- Methyl Substituents : 3,5-Dimethylpyrazole derivatives () improve crystallinity but reduce polarity, impacting solubility in aqueous media.
Q & A
Q. What statistical methods resolve batch-to-batch variability in bioactivity data?
- Methodological Answer : Multivariate analysis (PCA or PLS-DA) identifies outliers linked to synthetic impurities. Use ANOVA with post-hoc Tukey tests to compare biological replicates. ’s multi-step synthesis protocols recommend strict QC checkpoints (e.g., intermediate purity checks) to minimize variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
